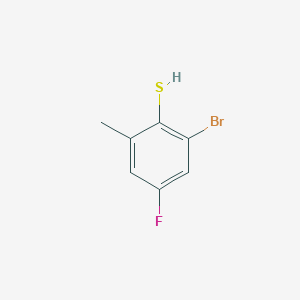

2-Bromo-4-fluoro-6-methylbenzenethiol

Description

BenchChem offers high-quality 2-Bromo-4-fluoro-6-methylbenzenethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-fluoro-6-methylbenzenethiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1208076-78-1 |

|---|---|

Molecular Formula |

C7H6BrFS |

Molecular Weight |

221.09 g/mol |

IUPAC Name |

2-bromo-4-fluoro-6-methylbenzenethiol |

InChI |

InChI=1S/C7H6BrFS/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3 |

InChI Key |

ITBKVQWFSQIBQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1S)Br)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Solubility Profile of 2-Bromo-4-fluoro-6-methylbenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-Bromo-4-fluoro-6-methylbenzenethiol in organic solvents. Given the absence of extensive published quantitative solubility data for this specific compound, this document emphasizes the foundational physicochemical principles that govern solubility. It further details robust experimental protocols for the precise and accurate determination of this critical parameter. This guide is designed to be an essential resource for researchers and professionals engaged in the synthesis, formulation, and development of new chemical entities involving 2-Bromo-4-fluoro-6-methylbenzenethiol.

Introduction to 2-Bromo-4-fluoro-6-methylbenzenethiol

2-Bromo-4-fluoro-6-methylbenzenethiol is a substituted aromatic thiol. Its molecular structure, featuring a halogenated and methylated benzene ring with a thiol functional group, suggests its potential as a versatile building block in organic synthesis. A thorough understanding of its solubility is paramount for optimizing reaction conditions, designing purification strategies such as crystallization, and developing formulations.[1] The interplay of its functional groups dictates its interaction with various solvents, making a systematic solubility assessment a prerequisite for its effective application in research and development.

Theoretical Principles Governing Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" is a fundamental guideline for predicting solubility.[1] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. For 2-Bromo-4-fluoro-6-methylbenzenethiol, the key structural features influencing its solubility are:

-

The Aromatic Ring: The benzene ring is inherently nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.

-

The Thiol Group (-SH): The thiol group introduces a degree of polarity and the potential for weak hydrogen bonding.

-

The Bromo and Fluoro Substituents: These halogen atoms increase the molecular weight and introduce polarity due to their electronegativity.

-

The Methyl Group (-CH3): This is a nonpolar, electron-donating group that contributes to the overall lipophilicity of the molecule.

Based on these features, a qualitative prediction of the solubility profile can be made. The presence of both polar (thiol, halogens) and nonpolar (aromatic ring, methyl group) moieties suggests that 2-Bromo-4-fluoro-6-methylbenzenethiol will likely exhibit a broad range of solubilities in organic solvents.

Predicted Solubility Profile

A qualitative prediction of the solubility of 2-Bromo-4-fluoro-6-methylbenzenethiol in common organic solvents is presented in the table below. It is crucial to note that these are predictions based on chemical principles and must be confirmed by experimental determination.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The thiol group can engage in hydrogen bonding with the hydroxyl group of the alcohol. |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar nature of these solvents can effectively solvate the polar functional groups of the solute. |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar aromatic ring and methyl group will interact favorably with these solvents, but the polar groups may limit high solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate both the polar and nonpolar parts of the molecule. |

Experimental Determination of Solubility: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a solvent.[1][2][3]

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol

-

Preparation:

-

Accurately weigh an excess amount of 2-Bromo-4-fluoro-6-methylbenzenethiol into a series of glass vials with screw caps. The excess solid is crucial to ensure that a saturated solution is formed.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath. A typical temperature for solubility screening is 25 °C.

-

Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a time-to-equilibrium study beforehand.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles.

-

Accurately dilute the collected sample with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the concentration of 2-Bromo-4-fluoro-6-methylbenzenethiol in the diluted samples using a validated analytical method. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.

-

Analytical Techniques for Quantification

The choice of analytical technique for quantifying the concentration of the dissolved solute is critical for obtaining accurate solubility data.

-

High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method. A reversed-phase HPLC method with a suitable C18 column and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is often a good starting point. Detection is typically performed using a UV detector at a wavelength where 2-Bromo-4-fluoro-6-methylbenzenethiol has a strong absorbance.

-

UV-Vis Spectroscopy: This method is simpler and faster than HPLC but is less specific. It is suitable if the solvent does not absorb at the same wavelength as the solute. A full UV-Vis spectrum of the compound should be recorded to determine the wavelength of maximum absorbance (λmax).

The logical relationship for selecting an analytical method is depicted below.

Caption: Decision Diagram for Selecting a Quantification Method.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |

| Methanol | 25 | Experimental Value | Calculated Value | HPLC |

| Ethanol | 25 | Experimental Value | Calculated Value | HPLC |

| Acetone | 25 | Experimental Value | Calculated Value | HPLC |

| Toluene | 25 | Experimental Value | Calculated Value | HPLC |

| Hexane | 25 | Experimental Value | Calculated Value | HPLC |

| Dichloromethane | 25 | Experimental Value | Calculated Value | HPLC |

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[4][5]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][5][6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the MSDS for the specific organic solvents being used, as many are flammable and/or toxic.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of 2-Bromo-4-fluoro-6-methylbenzenethiol in organic solvents. By following the detailed experimental protocols and employing appropriate analytical techniques, researchers can generate accurate and reliable solubility data. This information is invaluable for the effective use of this compound in chemical synthesis, process development, and formulation science.

References

- Vertex AI Search. (2026). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing).

- Vertex AI Search. (2026). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society.

- Vertex AI Search. (2026).

- Vertex AI Search. (2026). A unified ML framework for solubility prediction across organic solvents - RSC Publishing.

- Vertex AI Search. (2026). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents | ChemRxiv.

- Vertex AI Search. (2026). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (2026). Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd.

- Vertex AI Search. (2026).

- Vertex AI Search. (2026). Solubility of Organic Compounds.

- Vertex AI Search. (2026). Solubility Tests for Organic Compounds - YouTube.

- Vertex AI Search. (2026).

- Vertex AI Search. (2026).

- Vertex AI Search. (2026).

- Vertex AI Search. (2026).

- Vertex AI Search. (2026).

- Vertex AI Search. (2026). An In-depth Technical Guide on the Solubility of 2-Bromo-4-fluorophenol in Organic Solvents - Benchchem.

- Vertex AI Search. (2026). 2-Bromo-4-fluoro-1-(methylthio)benzene - High purity | EN - Georganics.

- Vertex AI Search. (2026). 4-Bromo-2-methylbenzenethiol | C7H7BrS | CID 19921798 - PubChem.

- Vertex AI Search. (2026). 2-Bromo-6-fluoro-benzenethiol | 59594-64-8 - ChemicalBook.

- Vertex AI Search. (2026). 2-Bromo benzene thiol methyl | Sigma-Aldrich.

- Vertex AI Search. (2026). 2-Bromo-6-fluoro-4-methylbenzenethiol | CAS#:1208075-32-4 | Chemsrc.

- Vertex AI Search. (2026). Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids - NCERT.

- Vertex AI Search. (2026). 452-63-1|1-Bromo-4-fluoro-2-methylbenzene|BLD Pharm.

Sources

A Technical Guide to the Thermodynamic Stability of Polysubstituted Fluorinated Benzenethiols: A Framework for Rational Drug Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into aromatic thiol scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate molecular properties and enhance therapeutic potential. This in-depth technical guide provides a comprehensive exploration of the thermodynamic stability of polysubstituted fluorinated benzenethiols. Moving beyond a mere recitation of facts, this document delves into the fundamental principles governing their stability, the intricate interplay of substituent effects, and the critical role of non-covalent interactions. By elucidating the causality behind experimental and computational approaches, this guide aims to equip researchers and drug development professionals with the knowledge to rationally design and synthesize more stable and efficacious therapeutic agents.

The Fluorine Advantage in Aromatic Thiol Drug Candidates

The introduction of fluorine into drug molecules has become a routine and highly effective strategy in pharmaceutical development.[1][2][3] This is largely attributed to the unique properties of the fluorine atom: its small size, high electronegativity, and the remarkable strength of the carbon-fluorine bond.[4] In the context of benzenethiols, a class of compounds with significant biological and pharmaceutical applications, fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Strategic fluorination can lead to:

-

Enhanced Metabolic Stability: The robust C-F bond can block sites susceptible to metabolic degradation by enzymes, thereby increasing the drug's half-life and systemic exposure.[2][4]

-

Modulated Physicochemical Properties: Fluorine's high electronegativity can alter the electron distribution within the aromatic ring, impacting pKa, lipophilicity, and membrane permeability.[1][5] This allows for the fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Increased Binding Affinity: The introduction of fluorine can lead to favorable interactions with protein targets, enhancing binding affinity and potency.[1][4]

Given that over half of newly approved small-molecule drugs contain at least one fluorine atom, a deep understanding of the factors governing the stability of fluorinated scaffolds is paramount for successful drug design.[4]

Deconstructing Thermodynamic Stability: Key Influencing Factors

The thermodynamic stability of a polysubstituted fluorinated benzenethiol is not a simple, monolithic property. It is the culmination of a complex interplay of electronic effects, steric hindrance, and intramolecular non-covalent interactions. A thorough understanding of these factors is crucial for predicting and controlling the stability of these molecules.

The Inductive and Resonance Effects of Substituents

The nature and position of substituents on the benzene ring profoundly impact the molecule's overall stability.[6][7] These effects can be broadly categorized as inductive and resonance effects.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (including fluorine) are strongly electron-withdrawing.[6] Through the inductive effect, they pull electron density away from the aromatic ring, which can stabilize the ring itself. Fluorine, being the most electronegative element, exerts a powerful inductive effect.[1]

-

Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) and alkyl groups increase the electron density of the aromatic ring through resonance and hyperconjugation, respectively.[6][8]

The interplay between these groups in a polysubstituted system determines the overall electron density distribution and, consequently, the thermodynamic stability. For instance, the presence of multiple fluorine atoms can significantly enhance the stability of the aromatic core.

The Critical Role of the S-H Bond Dissociation Energy (BDE)

A key indicator of the thermodynamic stability of a benzenethiol is the bond dissociation energy (BDE) of the S-H bond.[9] A higher BDE indicates a stronger, more stable bond that is less susceptible to homolytic cleavage, a common pathway for degradation. The BDE of the S-H bond is highly sensitive to the electronic nature of the substituents on the aromatic ring.[10][11]

Computational studies, such as those employing Density Functional Theory (DFT), have shown that electron-withdrawing substituents generally increase the S-H BDE, while electron-donating groups tend to decrease it.[10][11] This is because EWGs stabilize the parent molecule to a greater extent than the resulting thiophenoxyl radical, making bond cleavage less favorable. Conversely, EDGs can stabilize the radical through resonance, lowering the energy required to break the S-H bond.

Table 1: Influence of Substituents on the S-H Bond Dissociation Energy (BDE) of Thiophenols

| Substituent (para-position) | Substituent Effect | Impact on S-H BDE | Reference |

| -NO₂ | Strong Electron-Withdrawing | Increase | [10] |

| -CN | Strong Electron-Withdrawing | Increase | [11] |

| -F, -Cl | Electron-Withdrawing (Inductive) | Increase | [10][11] |

| -H | Reference | Baseline | [10][11] |

| -CH₃ | Electron-Donating (Hyperconjugation) | Decrease | [10] |

| -OCH₃ | Electron-Donating (Resonance) | Decrease | [10] |

| -NH₂ | Strong Electron-Donating (Resonance) | Decrease | [11] |

The Subtle Power of Intramolecular Non-Covalent Interactions

In polysubstituted systems, the spatial arrangement of substituents can lead to the formation of intramolecular non-covalent interactions that significantly contribute to the overall thermodynamic stability.

-

Intramolecular Hydrogen Bonding (IHB): The presence of a hydrogen bond donor (like the -SH group) and a suitable acceptor (such as a fluorine atom or the oxygen of a nitro group) in close proximity can lead to the formation of an intramolecular hydrogen bond. While the existence and strength of C-F···H-S hydrogen bonds are a subject of ongoing research, computational and experimental evidence suggests they can influence conformational preferences and contribute to molecular stability.[12][13] The formation of these bonds can rigidify the molecular structure, lowering its ground state energy and thus increasing its thermodynamic stability.

-

π-Stacking and Other Dispersion Forces: The interaction between the electron-rich aromatic ring and other molecular fragments, including other aromatic rings or even the substituents themselves, can lead to stabilizing π-stacking interactions.[14][15] Fluorination can modulate the quadrupole moment of the aromatic ring, influencing the nature and strength of these interactions.[15]

Methodologies for Assessing Thermodynamic Stability

A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive evaluation of the thermodynamic stability of polysubstituted fluorinated benzenethiols.

Experimental Protocols: A Self-Validating System

The experimental determination of thermodynamic stability relies on techniques that probe the energetic properties of the molecule. A robust experimental design should incorporate multiple, complementary techniques to ensure the validity of the results.

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for determining melting points, enthalpies of fusion, and decomposition temperatures, all of which are indicators of thermal stability.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of the purified polysubstituted fluorinated benzenethiol into an aluminum DSC pan. Crimp the pan to seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a temperature beyond its expected decomposition point.

-

Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and exothermic events corresponding to decomposition. The onset temperature of the decomposition peak is a key measure of thermal stability.

Causality and Self-Validation: By comparing the decomposition temperatures of a series of related compounds, one can directly assess the impact of different substitution patterns on thermal stability. The sharpness of the melting peak can also provide an indication of sample purity, a critical factor for accurate thermodynamic measurements. Running the experiment at different heating rates can help to elucidate the kinetics of the decomposition process, providing further insight into the stability mechanism.

Principle: TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which a compound begins to decompose and to quantify the mass loss associated with this process.

Step-by-Step Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The TGA curve plots mass percentage versus temperature. The temperature at which significant mass loss begins is the decomposition temperature.

Causality and Self-Validation: TGA provides complementary information to DSC. While DSC measures the energy changes associated with decomposition, TGA directly measures the mass loss. Combining these techniques provides a more complete picture of the thermal degradation process. For instance, a multi-step mass loss in the TGA curve can indicate a complex decomposition pathway.

Caption: Experimental workflow for assessing thermodynamic stability.

Computational Chemistry: A Predictive and Mechanistic Tool

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting and understanding the thermodynamic stability of molecules.[16] They allow for the calculation of key parameters that are often difficult or impossible to measure experimentally.

Methodology:

-

Geometry Optimization: The ground-state geometries of the parent benzenethiol and its corresponding thiophenoxyl radical and hydrogen atom are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[10]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVEs) and thermal corrections.

-

BDE Calculation: The S-H BDE is calculated as the difference in the electronic energies (plus ZPVE and thermal corrections) between the products (thiophenoxyl radical + H atom) and the reactant (benzenethiol).

Causality and Self-Validation: By systematically varying the substituents and their positions, one can build a quantitative structure-stability relationship. The accuracy of the calculated BDEs can be benchmarked against experimental data for known compounds, thus validating the chosen computational level of theory.

Methodology:

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers of the polysubstituted fluorinated benzenethiol.

-

Geometry Optimization and Energy Calculation: Each identified conformer is then subjected to full geometry optimization and energy calculation at a high level of theory.

-

Analysis of Intramolecular Interactions: The optimized geometries are analyzed for the presence of intramolecular hydrogen bonds and other non-covalent interactions using techniques like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM).[12]

Causality and Self-Validation: This analysis provides a detailed picture of the conformational landscape of the molecule and the energetic contributions of different intramolecular interactions to the overall stability. The predicted lowest-energy conformer can be compared with experimental data from X-ray crystallography or NMR spectroscopy to validate the computational model.

Caption: Factors influencing the thermodynamic stability of benzenethiols.

Conclusion: Towards a Paradigm of Predictive Stability

The thermodynamic stability of polysubstituted fluorinated benzenethiols is a multifaceted property governed by a delicate balance of electronic, steric, and non-covalent interactions. A comprehensive understanding of these factors, facilitated by a synergistic combination of experimental and computational methodologies, is indispensable for the rational design of novel therapeutic agents. By moving beyond a trial-and-error approach and embracing a more predictive paradigm, researchers can accelerate the discovery and development of more stable, safe, and effective drugs. This guide provides a foundational framework for navigating the complexities of fluorinated benzenethiol stability, empowering scientists to make more informed decisions in the quest for next-generation medicines.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Fu, Y., Li, Y.-Q., Liu, L., & Guo, Q.-X. (2004). Substituent effects on the S–H bond dissociation energies of thiophenols. Chemical Physics Letters, 387(1-3), 113-117. [Link]

-

Non-covalent interactions in complexes of fluorinated aromatic rings investigated by rotational spectroscopy. (n.d.). ResearchGate. [Link]

-

Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. (n.d.). RSC Publishing. [Link]

-

Exploring non-covalent interactions in binary aromatic complexes. (n.d.). RSC Publishing. [Link]

-

Exploring non-covalent interactions in binary aromatic complexes. (n.d.). PMC - NIH. [Link]

-

Fluorinated Aromatic Compounds. (n.d.). ResearchGate. [Link]

-

Hunter, C. A., & Sanders, J. K. M. (1990). The nature of .pi.-.pi. interactions. Journal of the American Chemical Society, 112(15), 5525-5534. [Link]

-

Substituent effects on the S–H bond dissociation energies of thiophenols. (n.d.). ResearchGate. [Link]

-

The FHO intramolecular hydrogen bond forming five-membered rings hardly appear in monocyclic organofluorine compounds. (n.d.). ResearchGate. [Link]

-

Estimation of S-H and C-H Bond Dissociation Energies in Organic Sulfur Compounds. (n.d.). ResearchGate. [Link]

-

Competition between In-Plane vs Above-Plane Configurations of Water with Aromatic Molecules: Non-Covalent Interactions in 1,4-Naphthoquinone-(H2O)1–3 Complexes. (n.d.). PMC. [Link]

-

Switching Hydrogen Bonding to π-Stacking: The Thiophenol Dimer and Trimer. (n.d.). PMC - NIH. [Link]

-

Fluorinated Protein–Ligand Complexes: A Computational Perspective. (n.d.). PMC - NIH. [Link]

-

Hydrogen-Bonded Thiol Undergoes Unconventional Excited-State Intramolecular Proton-Transfer Reactions. (n.d.). Journal of the American Chemical Society. [Link]

-

Electrophilic Aromatic Fluorination of N-Arylacetamides: a Computational and Efficacy Study. (n.d.). ResearchGate. [Link]

-

Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. (n.d.). Preprints.org. [Link]

-

BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS. (n.d.). Polish Journal of Food and Nutrition Sciences. [Link]

-

Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. (n.d.). PMC - NIH. [Link]

-

Effect of Substituent on Reactivity of Benzene for JEE. (n.d.). Vedantu. [Link]

-

Fluorinated Protein–Ligand Complexes: A Computational Perspective. (n.d.). ACS Publications. [Link]

-

Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. (n.d.). PMC. [Link]

-

14.3. Substituent Effects. (n.d.). Organic Chemistry II - Lumen Learning. [Link]

-

16.5: An Explanation of Substituent Effects. (n.d.). Chemistry LibreTexts. [Link]

-

Substituent Effects in Electrophilic Substitutions. (n.d.). Fiveable. [Link]

-

Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. (n.d.). PubMed. [Link]

-

Benzenethiol. (n.d.). Solubility of Things. [Link]

-

Bond dissociation energy. (n.d.). Wikipedia. [Link]

-

The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. (n.d.). ResearchGate. [Link]

-

Conformation analysis of a novel fluorinated chalcone. (n.d.). PubMed. [Link]

-

Benzenethiol. (n.d.). NIST WebBook. [Link]

-

Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. (n.d.). MDPI. [Link]

-

Benzenethiol: Thermodynamic Properties in the Solid, Liquid and Vapor States; Internal Rotation of the Thiol Group. (n.d.). Journal of the American Chemical Society. [Link]

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (n.d.). Beilstein Journals. [Link]

-

Synthesis of Polysubstituted Ferrocenesulfoxides. (n.d.). MDPI. [Link]

-

Conformational Analysis of 1,3-Difluorinated Alkanes. (n.d.). ePrints Soton. [Link]

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (n.d.). Beilstein Journals. [Link]

-

Stability of thiols in an aqueous process flavoring. (n.d.). PubMed. [Link]

-

Showing Compound Benzenethiol (FDB011878). (n.d.). FooDB. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Putting the F in pharma | Feature | Chemistry World [chemistryworld.com]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]

- 6. longdom.org [longdom.org]

- 7. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]

- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 9. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 10. Substituent effects on the S–H bond dissociation energies of thiophenols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Exploring non-covalent interactions in binary aromatic complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Influence of fluorine on aromatic interactions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 16. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]

Safety Data Sheet (SDS) and toxicity risks of 2-Bromo-4-fluoro-6-methylbenzenethiol

Content Type: Technical Safety & Handling Guide Target Audience: Medicinal Chemists, process Safety Engineers, and EHS Officers.

Executive Summary & Chemical Identity[1][2][3]

2-Bromo-4-fluoro-6-methylbenzenethiol is a highly functionalized aromatic thiol used primarily as a scaffold in the synthesis of heterocycles for pharmaceutical applications (e.g., thioethers, benzothiazoles). Its structural complexity—combining a nucleophilic sulfhydryl group with halogenated handles (Br, F)—makes it a versatile "building block" but introduces severe handling risks.

Unlike standard laboratory reagents, this compound possesses a "dual-threat" profile: acute systemic toxicity characteristic of thiophenols and extreme olfactory potency (stench) that can trigger panic or facility evacuations at parts-per-billion (ppb) concentrations.

Chemical Profile Table

| Property | Specification |

| Chemical Name | 2-Bromo-4-fluoro-6-methylbenzenethiol |

| CAS Number | 1208076-78-1 (Isomer dependent; verify specific lot) |

| Molecular Formula | C₇H₆BrFS |

| Molecular Weight | 221.09 g/mol |

| Physical State | Pale yellow to colorless liquid (or low-melting solid) |

| Odor Threshold | Est. < 5 ppb (Extremely Pungent) |

| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in water. |

Toxicological Profile & Mechanism of Action[4]

Warning: Specific toxicological data (LD50/LC50) for this exact isomer is limited in public registries. Therefore, under the Precautionary Principle , safety protocols must be extrapolated from the parent pharmacophore, Thiophenol (CAS 108-98-5) , which is classified as Fatal if Swallowed/Inhaled.

Mechanism of Toxicity

The toxicity of 2-Bromo-4-fluoro-6-methylbenzenethiol is driven by its sulfhydryl (-SH) moiety. The mechanism follows a biphasic pathway involving oxidative stress and protein adduction.

-

Redox Cycling & Oxidative Stress: Upon systemic absorption, the thiol undergoes auto-oxidation to form a disulfide (2,2'-dibromo-4,4'-difluoro-6,6'-dimethyl-diphenyl disulfide). This process generates Reactive Oxygen Species (ROS) such as superoxide anions and hydrogen peroxide.

-

Impact: Depletion of intracellular glutathione (GSH) and potential induction of methemoglobinemia (oxidation of Hemoglobin Fe²⁺ to Fe³⁺), impairing oxygen transport.

-

-

Enzyme Inhibition: The high nucleophilicity of the thiolate anion (at physiological pH) allows it to bind to metal centers in metalloenzymes (e.g., Cytochrome c oxidase), inhibiting cellular respiration.

Predicted Hazard Classification (GHS)

Based on Structure-Activity Relationships (SAR) with halogenated thiophenols:

-

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

-

Acute Toxicity (Inhalation): Category 2 (Fatal if inhaled) - Due to high volatility and potency.

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Sensitization: Skin Sensitizer Category 1.

Visualization: Metabolic & Chemical Fate

The following diagram illustrates the critical difference between the reversible oxidation that causes toxicity and the irreversible oxidation used for safe quenching.

Caption: Figure 1. The central thiol can undergo reversible oxidation causing toxicity (Yellow/Red paths) or irreversible oxidation via hypochlorite to form safe sulfonates (Green path).

Advanced Handling Protocols

Engineering Controls

-

Primary Containment: All handling of the neat substance must occur within a Glovebox under inert atmosphere (N₂/Ar).

-

Secondary Containment: If a glovebox is unavailable, a certified chemical fume hood with a face velocity >100 fpm is mandatory.

-

Odor Trap (The "Bleach Bubbler"): Do not rely solely on the hood exhaust. Connect the reaction vessel vent to a scrubbing train:

-

Empty trap (anti-suckback).

-

Bubbler containing 10-15% Sodium Hypochlorite (Bleach) + dilute NaOH.

-

Activated charcoal filter.

-

Decontamination & Quenching (The "Bleach Method")

Standard soap and water are ineffective for thiols and may spread the odor. You must chemically oxidize the sulfur.

Reagent: "Bleach Slurry"

-

Mix: 500 mL Sodium Hypochlorite (commercial bleach) + 50 mL 1M NaOH.

-

Mechanism:[1][2] The base (NaOH) deprotonates the thiol to a thiolate, accelerating the oxidation by hypochlorite to the non-volatile sulfonic acid.

Step-by-Step Quenching Protocol:

-

Glassware: Do not remove glassware from the hood. Rinse all flasks with the Bleach Slurry. Let sit for 20 minutes.

-

Spills: Cover spill with absorbent pads. Soak pads gently with Bleach Slurry. Wait 15 minutes before removal.

-

Waste: Adjust pH of the slurry to neutral (pH 7-8) before disposal into aqueous waste streams (check local regulations; unquenched thiols must go to specific high-hazard waste streams).

Emergency Response Workflow

In the event of exposure or release, immediate action is required to prevent systemic toxicity and facility contamination.[3]

Caption: Figure 2. Decision logic for emergency response. Note that PEG-400 is preferred for initial skin decontamination of lipophilic thiols before water rinsing.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733504 (Thiophenol). Retrieved from [Link]

-

Oakwood Chemical. Safety Data Sheet: 2-Bromo-4-fluoro-6-methylbenzenethiol. Retrieved from [Link]

-

Amrolia, P., et al. (1989). Toxicity of aromatic thiols in the human red blood cell.[4] Journal of Applied Toxicology.[4] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

-

Munday, R. (1989). Toxicity of thiols and disulphides: involvement of free-radical species. Free Radical Biology and Medicine. Retrieved from [Link]

Sources

- 1. Mechanism of action of toxic halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.chemscene.com [file.chemscene.com]

- 4. Toxicity of aromatic thiols in the human red blood cell - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utilization of 2-Bromo-4-fluoro-6-methylbenzenethiol in Next-Generation Agrochemical Design

Executive Summary

2-Bromo-4-fluoro-6-methylbenzenethiol (CAS: 1208076-78-1) represents a highly specialized scaffold for the rational design of modern agrochemicals. Unlike generic thiophenols, this molecule offers a unique "tri-vector" of structural properties: the ortho-methyl/bromo steric block , the para-fluoro metabolic shield , and the thiol nucleophile handle.

This technical guide analyzes the utility of this intermediate in synthesizing metabolically stable thioethers, benzothiazoles, and heterocyclic hybrids. It is designed for medicinal chemists and agrochemical engineers seeking to optimize lipophilicity (LogP) and half-life (

Part 1: Structural Analysis & Chemo-Physical Profile

The efficacy of 2-Bromo-4-fluoro-6-methylbenzenethiol lies in its substitution pattern, which addresses common failure modes in pesticide development: rapid oxidative metabolism and poor hydrolytic stability.

The "Tri-Vector" Effect

| Feature | Position | Chemical Function | Agrochemical Benefit |

| Thiol (-SH) | C1 | Primary Nucleophile | Versatile handle for S-arylation, S-alkylation, or cyclization to heterocycles. |

| Bromine (-Br) | C2 (Ortho) | Reactive Handle / Steric Bulk | Enables Buchwald-Hartwig cross-coupling or Lithium-Halogen exchange; induces atropisomerism. |

| Fluorine (-F) | C4 (Para) | Metabolic Blocker | Blocks P450-mediated hydroxylation at the most reactive site; increases lipophilicity. |

| Methyl (-CH₃) | C6 (Ortho) | Steric Shield | Works with -Br to create a "molecular gate" protecting the sulfur linkage from rapid oxidation to sulfoxide/sulfone. |

Electronic & Steric Landscape

The ortho-methyl and ortho-bromo groups create a "picket fence" around the sulfur atom. While this reduces the nucleophilicity of the thiol slightly compared to unsubstituted thiophenol, it dramatically increases the stability of the resulting thioether products against enzymatic attack.

Part 2: Synthetic Pathways & Experimental Protocols

Reliable access to high-purity 2-Bromo-4-fluoro-6-methylbenzenethiol is critical. Two primary routes are recommended based on scale and precursor availability.

Pathway A: The Modified Leuckart Thiophenol Synthesis (Recommended)

This route uses the widely available aniline precursor. It avoids the use of foul-smelling disulfide intermediates often seen in other routes.

Precursor: 2-Bromo-4-fluoro-6-methylaniline (CAS 1208076-78-1 analog/precursor).

Step-by-Step Protocol

-

Diazotization:

-

Charge a reactor with 2-Bromo-4-fluoro-6-methylaniline (1.0 eq) and HCl (conc., 5.0 eq) in water. Cool to 0–5 °C.

-

Dropwise add NaNO₂ (1.1 eq) in water, maintaining internal temp <5 °C. Stir for 30 min. Validation: Check for excess nitrous acid using starch-iodide paper (turns blue).

-

-

Xanthate Formation:

-

In a separate vessel, dissolve Potassium Ethyl Xanthate (1.5 eq) in water at 65 °C.

-

Slowly add the cold diazonium salt solution to the xanthate solution. Caution: Nitrogen gas evolution.

-

Stir at 70 °C for 1 hour. Cool and extract the intermediate S-aryl xanthate with ethyl acetate.

-

-

Hydrolysis:

-

Dissolve the crude xanthate in ethanol. Add KOH (pellets, 4.0 eq).

-

Reflux for 4 hours under N₂ atmosphere (critical to prevent disulfide formation).

-

Acidify with HCl to pH 2. Extract with DCM.

-

-

Purification:

-

Distillation under reduced pressure is preferred over column chromatography to avoid oxidation on silica.

-

Pathway B: Reduction of Sulfonyl Chloride

Precursor: 4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride.

-

Reagent: Zinc dust / HCl or Triphenylphosphine (PPh₃) / Iodine.

-

Note: This method is cleaner but the sulfonyl chloride starting material is often more expensive.

Synthesis Workflow Diagram

Figure 1: Comparative synthetic routes.[1] Pathway A (Solid lines) is preferred for cost-efficiency; Pathway B (Dashed) for high-throughput small-scale synthesis.

Part 3: Agrochemical Applications[2]

Next-Generation SDHI Fungicide Analogs

Succinate dehydrogenase inhibitors (SDHIs) like Bixafen rely on a biphenyl-amide core. Replacing the bi-aryl linkage with a thioether bridge using this thiol can introduce flexibility while maintaining lipophilicity.

-

Mechanism: The thiol reacts with halopyridine or pyrazole acid chlorides.

-

Advantage: The ortho-methyl/bromo groups prevent the "free rotation" often seen in thioethers, potentially locking the molecule in a bioactive conformation (atropisomerism) similar to the rigid bi-aryl bond, but with different solubility properties.

Benzothiazole Herbicides (Cyclization)

Benzothiazoles are a privileged scaffold in auxin-mimic herbicides. The 2-bromo group on the thiol allows for a one-pot cyclization.

Protocol: Copper-Catalyzed Intramolecular Cyclization

-

Reactants: 2-Bromo-4-fluoro-6-methylbenzenethiol + Amidine or Nitrile derivative.

-

Catalyst: CuI (10 mol%), 1,10-Phenanthroline (20 mol%), Cs₂CO₃.

-

Outcome: Formation of 4-methyl-6-fluoro-benzothiazoles.

-

Significance: The resulting benzothiazole retains the fluorine atom, enhancing metabolic stability in the plant (selectivity) or weed (efficacy).

Metabolic Blocking in Insecticides

In pyrethroid or organophosphate design, rapid degradation by esterases or oxidases is a liability.

-

Strategy: Use the thiol to cap a lipophilic chain.

-

Metabolic Logic: The para-fluorine blocks ring hydroxylation. The ortho-substituents sterically hinder S-oxidation enzymes (FMOs). This extends the residual activity of the pesticide in the field.

Application Logic Diagram

Figure 2: Strategic application map illustrating the translation of chemical features into biological benefits.

Part 4: Safety & Handling (Self-Validating Protocols)

Working with halogenated thiophenols requires strict adherence to safety protocols due to their stench and toxicity.

-

Odor Control (The Bleach Trap):

-

Protocol: All glassware and exhaust lines must pass through a scrubber containing 10% Sodium Hypochlorite (Bleach).

-

Chemistry:

(Odorless sulfonate). -

Validation: No sulfur smell should be detectable outside the fume hood.

-

-

Skin Protection:

-

Thiophenols are rapid skin penetrants. Double-gloving (Nitrile over Laminate) is mandatory.

-

References

-

Oakwood Chemical. (2024). Safety Data Sheet: 2-Bromo-4-fluoro-6-methylbenzenethiol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7969, Thiophenol Derivatives. Retrieved from [Link]

-

Organic Syntheses. (1947). Thiophenol Synthesis via Xanthate (Leuckart Reaction). Org. Synth. 1947, 27, 81. Retrieved from [Link]

-

MDPI. (2020). Research Progress of Benzothiazole Derivatives in Agrochemicals. Molecules. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision S-Alkylation of Sterically Congested Thiophenols

This Application Note is designed for researchers and medicinal chemists requiring a robust, high-yield protocol for the S-alkylation of the sterically congested and electronically unique scaffold: 2-Bromo-4-fluoro-6-methylbenzenethiol .

Abstract & Chemical Context

The substrate 2-Bromo-4-fluoro-6-methylbenzenethiol (BFMBT) represents a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Its utility lies in the orthogonal reactivity of its substituents: the thiol for linking, the aryl bromide for cross-coupling (Suzuki/Buchwald), and the fluorine for metabolic stability and lipophilicity modulation.

However, the S-alkylation of BFMBT presents specific challenges:

-

Steric Congestion: The thiol group is flanked by an ortho-methyl and an ortho-bromo group. This creates a "steric pocket" that retards the approach of electrophiles and solvation of the thiolate.

-

Oxidative Instability: Like most electron-rich thiophenols, BFMBT is prone to rapid oxidation to the disulfide (Ar-S-S-Ar) under basic conditions in the presence of oxygen.

-

Nucleophilicity: The inductive withdrawal by Fluorine (para) and Bromine (ortho) slightly reduces the

(making it more acidic) but also decreases the nucleophilicity of the resulting thiolate compared to simple toluenethiol.

This protocol utilizes a Cesium Carbonate (

Reaction Mechanism & Pathway

The reaction proceeds via a classic

Figure 1: Mechanistic Pathway & Steric Considerations[6]

Caption: Mechanistic pathway highlighting the critical formation of the Cesium Thiolate intermediate and the risk of oxidative dimerization.

Experimental Protocol

Reagents & Equipment

| Reagent | Equiv. | Role | Grade/Notes |

| 2-Bromo-4-fluoro-6-methylbenzenethiol | 1.0 | Substrate | >97% purity; store under inert gas. |

| Alkyl Halide (R-X) | 1.1 - 1.2 | Electrophile | Primary/Secondary halides preferred. |

| Cesium Carbonate ( | 1.5 - 2.0 | Base | Anhydrous; finely ground. |

| DMF (N,N-Dimethylformamide) | Solvent | 0.2 M | Anhydrous; stored over molecular sieves. |

| TBAI (Tetrabutylammonium iodide) | 0.1 | Catalyst | Optional; use for unreactive chlorides. |

Step-by-Step Methodology

Phase 1: Preparation (Inert Atmosphere)

-

Setup: Oven-dry a 25 mL round-bottom flask (RBF) and a magnetic stir bar. Cap with a rubber septum and flush with Argon or Nitrogen for 5 minutes.

-

Expert Insight: Rigorous exclusion of oxygen is the single most important factor to prevent disulfide formation (dimerization), which is difficult to separate from the product later.

-

-

Solvation: Add 2-Bromo-4-fluoro-6-methylbenzenethiol (1.0 equiv) to the flask. Syringe in anhydrous DMF (concentration ~0.2 M relative to thiol). Stir until fully dissolved.

Phase 2: Activation (Thiolate Formation)

3. Base Addition: Remove the septum briefly to add

- Visual Check: The solution will likely turn a distinct yellow or orange color, indicating the formation of the thiolate anion.

Phase 3: Alkylation (

- Note: If the alkyl halide is a solid, dissolve it in a minimal amount of DMF and add via syringe.

- Reaction: Stir at Room Temperature.

- Primary Halides (e.g., MeI, BnBr): Complete in 1–2 hours.

- Secondary Halides (e.g., iPr-Br): May require heating to 50–60°C and extended time (4–16 hours).

- Catalysis: If using an alkyl chloride, add 10 mol% TBAI at this stage to facilitate the Finkelstein reaction in situ.

Phase 4: Monitoring (Self-Validating System) 7. TLC Analysis: Monitor consumption of the starting thiol.

- Mobile Phase: Hexanes:Ethyl Acetate (9:1 or 8:2).

- Detection: UV (254 nm). The product is usually less polar (higher

- Stain: KMnO4 or Iodine stain (Sulfur compounds often stain yellow/brown).

Phase 5: Workup & Isolation 8. Quench: Dilute the reaction mixture with Water (5x reaction volume) and Ethyl Acetate. 9. Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3x). 10. Wash: Wash the combined organic layers with:

- Water (2x) to remove DMF.

- Brine (1x) to dry.

- Drying: Dry over anhydrous

Workflow Visualization

Figure 2: Experimental Workflow Diagram

Caption: Step-by-step decision tree for the S-alkylation protocol.

Troubleshooting & Optimization

This protocol is designed to be self-validating. Use the table below to diagnose deviations.

| Observation | Root Cause | Corrective Action |

| Starting Material Remains | Steric hindrance or poor nucleophilicity. | Heat to 60°C; Add 10 mol% TBAI; Switch solvent to Acetone (reflux). |

| Disulfide (Dimer) Formed | Oxygen ingress during base addition. | Add 1.5 eq. |

| Low Yield (Aq. Workup) | Product is volatile or water-soluble (rare). | Use DCM for extraction; Ensure thorough water washes to remove DMF. |

| Multiple Spots on TLC | Over-alkylation (unlikely for S) or decomposition. | Check alkyl halide purity; Ensure temperature is not >80°C (avoids debromination). |

Safety & Handling (MSDS Summary)

-

2-Bromo-4-fluoro-6-methylbenzenethiol: Stench! All operations must be performed in a fume hood. Treat all glassware with bleach (sodium hypochlorite) before removal from the hood to oxidize residual thiols and neutralize odor.

-

Alkyl Halides: Potentially alkylating agents (carcinogenic). Double-glove.

-

DMF: Hepatotoxic and teratogenic. Avoid skin contact.

References

-

Vertex AI Search. (2025). A Mild and Highly Convenient Chemoselective Alkylation of Thiols Using Cs2CO3—TBAI. ResearchGate. Available at: [Link]

-

Master Organic Chemistry. (2015). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. Available at: [Link]

-

Journal of Materials and Environmental Science. (2015). Alkylation of Thiols in Green Mediums. J. Mater. Environ. Sci. Available at: [Link]

Sources

- 1. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 2. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]

- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Bromo-4-fluoro-6-methylbenzenethiol Reactions

Case ID: T-STR-2B4F6M Subject: Optimization of Nucleophilic Substitution and Cross-Coupling Protocols for Sterically Congested Thiophenols Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Molecule Analysis

User Context: You are working with 2-Bromo-4-fluoro-6-methylbenzenethiol . The Challenge: This molecule presents a classic "ortho-di-substituted" steric clash. The thiol (-SH) group is flanked by a Bromine atom (Position 2) and a Methyl group (Position 6) .[1]

-

Steric Wall: The methyl group creates a significant van der Waals barrier, hindering the trajectory of incoming electrophiles during S-alkylation.

-

Catalyst Poisoning: The free thiol is a potent ligand for soft metals (Pd, Pt, Cu), often leading to catalyst deactivation before oxidative addition can occur at the C-Br bond.[1]

-

Electronic Effects: The fluorine atom at Position 4 exerts an inductive withdrawing effect (-I), slightly increasing the acidity of the thiol (pKa ~6.0–6.5), which is beneficial, but the steric bulk dominates the reactivity profile.[1]

Troubleshooting Guide (Q&A)

Issue 1: S-Alkylation yields are consistently low (<40%) despite long reaction times.

Q: "I am trying to alkylate the thiol with a secondary alkyl halide, but the reaction stalls. I'm using K2CO3 in Acetone. What's wrong?"

A: The "Cesium Effect" and Solvent Polarity are required here. Standard conditions (K2CO3/Acetone) rely on surface-area-dependent deprotonation.[1] The 6-methyl group prevents the thiolate anion from effectively approaching the electrophile, especially if the electrophile is also secondary.

The Fix:

-

Switch Base to Cesium Carbonate (Cs2CO3): The large cesium cation forms a looser ion pair with the thiolate, creating a "naked anion" that is significantly more nucleophilic despite the steric bulk.

-

Change Solvent to DMF or NMP: You need a polar aprotic solvent to fully solvate the cation and leave the thiolate free to attack.

-

Temperature: Increase to 60–80°C. The steric barrier requires higher thermal energy to overcome the activation energy (

).[1]

Comparative Data: Alkylation Efficiency

| Base | Solvent | Temp (°C) | Yield (24h) | Notes |

|---|---|---|---|---|

| K2CO3 | Acetone | Reflux | 35% | Limited solubility; tight ion pair.[1] |

| Et3N | DCM | 25 | 15% | Weak base; steric clash with amine. |

| Cs2CO3 | DMF | 60 | 92% | "Naked" anion effect active. |

Issue 2: Palladium-Catalyzed Cross-Coupling (Buchwald/Suzuki) at the C-Br bond fails completely.[1]

Q: "I'm trying to couple an aryl boronic acid at the bromine position using Pd(PPh3)4, but I only get starting material or disulfide dimers. Why?"

A: The free thiol is poisoning your catalyst. Free thiols (-SH) bind irreversibly to Pd(0) and Pd(II) species, displacing the phosphine ligands required for the catalytic cycle.[1] You cannot perform C-C coupling on this molecule while the thiol is unprotected.

The Fix: The "Protect-Couple-Deprotect" Strategy. You must mask the thiol before attempting any reaction at the Bromine.

-

Protection: Convert -SH to a thioether (e.g., S-Methyl) or a silyl sulfide.[1]

-

Coupling: Perform the Suzuki/Buchwald reaction. The methyl group at C6 will still provide steric hindrance, so you must use Buchwald Ligands (e.g., SPhos, XPhos) designed for hindered substrates.[1]

-

Deprotection: (If a removable group like Trityl or PMB was used). Note: S-Methyl is hard to remove; use S-trityl or S-acetyl if the free thiol is needed later.

Issue 3: Spontaneous Disulfide Formation (Dimerization).

Q: "My NMR shows a mixture of monomer and disulfide even under Nitrogen. How do I stop this?"

A: The 4-Fluoro substituent lowers the oxidation potential. The electron-withdrawing fluorine makes the thiolate less stable and more prone to oxidative coupling.

The Fix:

-

Add a Reducing Agent: Include 5-10 mol% of TCEP (Tris(2-carboxyethyl)phosphine) or DTT in your reaction mixture if compatible.[1]

-

Degassing: Sparging with nitrogen is insufficient. Use "Freeze-Pump-Thaw" cycles (x3) to remove dissolved oxygen completely.[1]

Core Protocol: Sterically Demanding S-Arylation

Objective: Coupling 2-Bromo-4-fluoro-6-methylbenzenethiol with an Aryl Iodide (C-S Bond Formation). This reaction fights sterics on both sides: the nucleophile (thiol) and potentially the electrophile.[1]

Reagents:

-

Substrate: 2-Bromo-4-fluoro-6-methylbenzenethiol (1.0 equiv)[1]

-

Partner: Aryl Iodide (1.2 equiv)[1]

-

Catalyst: CuI (10 mol%) – Copper is preferred over Pd for direct S-arylation of hindered thiols.[1]

-

Ligand: 1,10-Phenanthroline (20 mol%) or DMEDA.[1]

-

Base: Cs2CO3 (2.0 equiv).[1]

-

Solvent: Toluene (anhydrous).[1]

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a Schlenk tube and cool under Argon flow.

-

Solids Addition: Add CuI (10 mol%), 1,10-Phenanthroline (20 mol%), and Cs2CO3 (2.0 equiv). Cap and purge with Argon x3.

-

Liquids Addition: Add the Thiol (1.0 equiv) and Aryl Iodide (1.2 equiv) dissolved in anhydrous Toluene (0.5 M concentration).

-

Technical Note: High concentration (0.5–1.0 M) is critical to force the intermolecular collision against the steric gradient.[1]

-

-

Thermal Activation: Seal the tube and heat to 110°C for 24 hours.

-

Why 110°C? The 6-methyl group blocks the copper center's coordination. High heat increases the ligand exchange rate.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts.[1]

-

Purification: Flash chromatography. Caution: The product may be prone to oxidation; store under inert gas.

Strategic Visualization: The Protection Workflow

The following diagram illustrates the mandatory workflow for reacting at the Bromine position (C-Br) without poisoning the catalyst.

Caption: Workflow logic for distinguishing direct S-functionalization versus C-C coupling at the sterically hindered bromide position.

References

-

Palladium-Catalyzed Cross-Coupling of Sterically Hindered Substrates

-

Thiol Protection Strategies in Synthesis

-

Nucleophilic Substitution in Green Mediums (Alkylation Protocols)

-

Bromothiolation and Thiol Equivalents

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Bromo-4-fluoro-6-methylbenzenethiol

This document provides essential, in-depth guidance on the safe handling and disposal of 2-Bromo-4-fluoro-6-methylbenzenethiol. As a substituted thiophenol, this compound demands rigorous safety protocols due to its potential toxicity, potent stench, and chemical reactivity. This guide is designed for researchers and drug development professionals to ensure a safe laboratory environment by not only outlining procedures but also explaining the scientific rationale behind them.

Hazard Assessment: Understanding the Risks

Furthermore, thiols, or mercaptans, are notorious for their extremely potent and offensive odor, detectable by the human nose at parts-per-billion levels.[5] This stench can cause nausea and headaches and, if released, can trigger building evacuations as it is often mistaken for a natural gas leak.[5][6] Therefore, containment is as critical as personal protection.

The First Line of Defense: Engineering Controls

Before any personal protective equipment is worn, the primary method for exposure control must be robust engineering solutions.

-

Certified Chemical Fume Hood: All handling of 2-Bromo-4-fluoro-6-methylbenzenethiol, including weighing, transfers, reaction setup, and work-up, must be performed inside a certified chemical fume hood.[6][7] This is non-negotiable. The hood's airflow is critical for preventing the escape of volatile, malodorous, and toxic vapors into the laboratory.

-

Vapor Trapping: To prevent the release of noxious odors through the building's exhaust system, a vapor trap is essential. This can be a cold trap (cooled to at least -78 °C) or a bleach trap connected to the vent outlet of your apparatus.[7] The bleach solution (sodium hypochlorite) effectively oxidizes thiols to less odorous compounds.

Personal Protective Equipment (PPE): A Multi-Layered Approach

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must be based on a thorough risk assessment.

Hand Protection

Due to the high potential for dermal toxicity analogous to thiophenol, robust hand protection is paramount.[3][4]

-

Glove Type: Nitrile gloves provide a good baseline of chemical resistance. However, for direct handling or situations with a higher risk of splash, double-gloving is mandatory.

-

Recommended Practice: Wear a lighter pair of nitrile gloves as a base layer and a heavier, chemical-resistant pair (e.g., thicker nitrile or neoprene) as the outer layer. For tasks involving chemicals of unknown toxicity, a highly resistant flexible laminate glove (e.g., Silver Shield) worn under a standard nitrile glove offers superior protection.[8]

-

Causality: Double-gloving protects against immediate exposure in case the outer glove is compromised. It also allows for the safe removal of the contaminated outer glove without touching the skin. Always inspect gloves for tears or punctures before use.[9]

Eye and Face Protection

-

Chemical Splash Goggles: Standard safety glasses are insufficient.[10] Chemical splash goggles that form a seal around the eyes are required to protect against splashes and vapors. All eye protection must meet ANSI Z87.1 standards.[8]

-

Face Shield: When handling larger quantities (>50 mL) or performing operations with a significant splash risk (e.g., quenching a reaction, transfers under positive pressure), a face shield must be worn in addition to chemical splash goggles.[8] The face shield protects the entire face from direct contact.

Body Protection

-

Flame-Resistant (FR) Lab Coat: Given that thiophenol is a flammable liquid, a flame-resistant lab coat is the recommended body protection.[1][4] It should be fully buttoned with sleeves rolled down.

-

Apron: A chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills and splashes.

-

Attire: Long pants and closed-toe shoes made of a chemical-resistant material are mandatory at all times in the laboratory.[6][10]

Respiratory Protection

Work should be engineered to avoid the need for respiratory protection. However, in the event of a large spill or failure of a fume hood, respiratory protection is critical. Use of respirators requires prior medical clearance, fit-testing, and training under a formal institutional program.[8]

| Task / Scenario | Hand Protection | Eye/Face Protection | Body & Footwear Protection |

| General Handling (in fume hood) | Double-gloved (Nitrile/Nitrile or Nitrile/Neoprene) | Chemical Splash Goggles | Flame-Resistant Lab Coat, Long Pants, Closed-Toe Shoes |

| High Splash Risk (in fume hood) | Double-gloved (as above) | Chemical Splash Goggles and Face Shield | Chemical-Resistant Apron over FR Lab Coat, Long Pants, Closed-Toe Shoes |

| Emergency Spill Cleanup | Heavy-duty chemical resistant gloves (e.g., Butyl, Viton) | Full-face respirator or SCBA | Fully encapsulated chemical-protective suit |

Procedural Workflow: Safe Handling from Start to Finish

A systematic approach minimizes the risk of exposure and release.

-

Preparation: Before handling the compound, prepare a bleach bath (a solution of ~10% sodium hypochlorite) inside the fume hood for immediate decontamination of glassware and equipment.[7][11] Ensure all necessary PPE is donned correctly.

-

Aliquotting & Transfer: Use syringes or cannulas for liquid transfers to minimize vapor release. Never pour or pipette volatile, malodorous compounds. Keep all containers tightly sealed when not in immediate use.

-

Reaction Work-up: This stage presents the highest risk of release.[11] All extractions and transfers should be conducted in closed or covered vessels within the fume hood.

-

Decontamination:

-

Glassware: Immediately after use, place all contaminated glassware into the prepared bleach bath to soak for at least 14-24 hours.[11] This oxidizes residual thiol.

-

Disposables: Contaminated gloves, paper towels, and septa should be immediately placed into a zip-lock bag.[7] This bag should then be sealed and placed into a designated hazardous solid waste container.[7]

-

-

Disposal:

-

Liquid Waste: All liquid waste containing the thiol must be collected in a clearly labeled, sealed hazardous waste container.[11] Inform your institution's environmental health and safety (EH&S) office that the waste contains thiols.

-

Solid Waste: The sealed bags of contaminated disposables are disposed of as hazardous solid waste.[7]

-

Bleach Baths: Used bleach solutions should be collected and disposed of as hazardous liquid waste through your institutional EH&S program.[7]

-

Safe Handling Workflow Diagram

The following diagram illustrates the critical steps for safely managing 2-Bromo-4-fluoro-6-methylbenzenethiol throughout its lifecycle in the laboratory.

Caption: Workflow for handling 2-Bromo-4-fluoro-6-methylbenzenethiol.

References

-

Thiols | Safety Services . (2020). UCL – University College London. [Link]

-

How to Work with Thiols-General SOP . Department of Chemistry: University of Rochester. [Link]

-

SOP FOR STENCH CHEMICALS . Columbia University Environmental Health & Safety. [Link]

-

Standard Operating Procedures for Using Stench Chemicals . UCLA Department of Chemistry and Biochemistry. [Link]

-

Thiophenol - Safety Data Sheet . (2025). Alfa Aesar. [Link]

-

MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE . Cleanchem Laboratories. [Link]

-

Thiophenol | C6H5SH | CID 7969 . PubChem, National Institutes of Health. [Link]

-

Personal Protective Equipment . (2025). US EPA. [Link]

-

Personal Protective Equipment in Chemistry . Environmental Health and Safety - Dartmouth College. [Link]

-

Personal Protective Equipment and Chemistry . Chemical Safety Facts. [Link]

-

Personal Protective Equipment . University of British Columbia. [Link]

-

Lab Safety Equipment & PPE . ChemTalk. [Link]

-

Working with Hazardous Chemicals . Organic Syntheses. [Link]

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]

- 6. research.columbia.edu [research.columbia.edu]

- 7. faculty.washington.edu [faculty.washington.edu]

- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]

- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 11. How To [chem.rochester.edu]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.